4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride
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Overview
Description
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is a chemical compound with the molecular formula C10H13ClF3N3 It is a derivative of pyrazole and piperidine, featuring a trifluoromethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of an alkyne with a diazo compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings, which can be achieved through nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and high-throughput screening can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoromethyl iodide (CF3I), trifluoromethyl sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of trifluoromethylated compounds, which often exhibit enhanced metabolic stability and bioavailability.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
- 1-[4-(trifluoromethyl)benzyl]piperazine
- Trifluoromethylpyridine
Uniqueness
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is unique due to the presence of both a pyrazole and piperidine ring, along with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H13ClF3N3 |
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Molecular Weight |
255.67 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C9H12F3N3.ClH/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7;/h3,6-7,13H,1-2,4-5H2;1H |
InChI Key |
LZOHOCBGMPCHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=CC(=N2)C(F)(F)F.Cl |
Origin of Product |
United States |
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